(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is a chiral amine compound featuring a benzofuran ring. Compounds with benzofuran structures are often of interest due to their diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOTWVZXFLKECS-RZZZFEHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination techniques.
Chiral Resolution: The chiral center at the 2-position can be resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can be used to modify the amino group or other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzofuran ring or the propan-1-amine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with benzofuran structures are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.
Industry
Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine: The enantiomer of the compound .
2-(2,3-Dihydro-1-benzofuran-2-yl)ethanamine: A structurally similar compound with a different side chain.
2-(1-Benzofuran-2-yl)propan-1-amine: A compound with a similar core structure but different substitution pattern.
Uniqueness
The uniqueness of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine lies in its specific chiral configuration and the presence of the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
